
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene
Vue d'ensemble
Description
“(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” is a chemical compound with the molecular formula C14H10F4 . It is also known as “1,2-Diphenyltetrafluoroethane” and "alpha,alpha,alpha’,alpha’-Tetrafluorobibenzyl" .
Molecular Structure Analysis
The molecular structure of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” can be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene” include its molecular weight, which is 254.22 g/mol . Other properties such as melting point, boiling point, density, and refractive index are mentioned but without specific values .Applications De Recherche Scientifique
Aggregation-Induced Emission
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene derivatives demonstrate a phenomenon known as aggregation-induced emission (AIE). This property is observed in certain molecules that are non-emissive when dissolved but exhibit intense fluorescence in their aggregated or solid-state form. For example, a study by Hu et al. (2012) on tetraphenylethene-containing diynes showcased this AIE characteristic, highlighting their potential in optical and electronic applications.
Optical and Electronic Properties
Derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been explored for their unique optical properties. For instance, selectively fluorinated compounds based on this structure exhibited interesting UV-Vis absorption and fluorescence spectra, as reported by Fasina et al. (2004). These properties are significant for developing materials for electronic and photonic devices.
Coordination Chemistry
This compound has also been utilized in the field of coordination chemistry. For example, Das et al. (2010) synthesized complexes using a related tetradentate selenium ligand, demonstrating its potential in forming novel metal complexes with unique structural and catalytic properties.
Inclusion Compounds and Charge-Transfer Complexes
Another application is in the formation of inclusion compounds and charge-transfer complexes. A study by TaniguchiHiroshi et al. (1994) demonstrated how tetrakis(phenylethynyl)ethene, a related compound, forms a charge-transfer complex with specific properties, indicating its utility in molecular recognition and sensor technology.
Solar Cell Applications
In the context of renewable energy, derivatives of (1,1,2,2-Tetrafluoro-2-phenylethyl)benzene have been studied for their potential in solar cell applications. Liang et al. (2013) explored the optical, electronic, and charge-transfer properties of related derivatives, aiming to design materials with high performance for solar energy conversion.
Battery Applications
The compound's derivatives have also been investigated for their use in battery technology. For example, Sarker et al. (1998) synthesized fluorine-substituted phenylene-thienyl polymers, demonstrating their potential in creating efficient and durable battery materials.
Safety and Hazards
In terms of safety and hazards, it is advised to avoid breathing mist, gas or vapours of “(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation is necessary and all sources of ignition should be removed. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(1,1,2,2-tetrafluoro-2-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWNBYMFPGNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195280 | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene | |
CAS RN |
425-32-1 | |
| Record name | Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




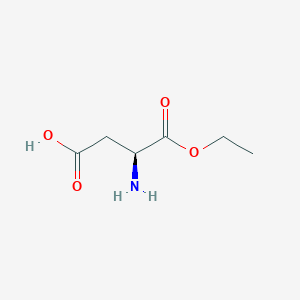

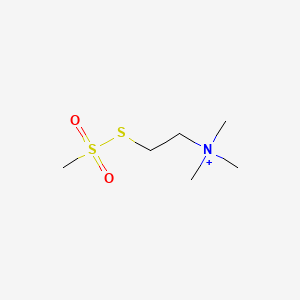


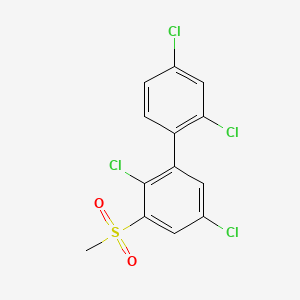

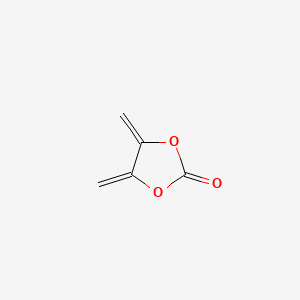
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)


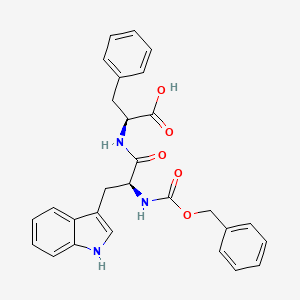
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)